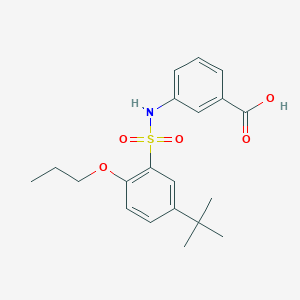
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid, also known as TPPB, is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid has been found to have a variety of applications in scientific research. One of the main uses of this compound is in the study of ion channels. This compound has been shown to inhibit the activity of the TRPC6 ion channel, which plays a role in various physiological processes, including cardiovascular function and kidney function. This compound has also been found to inhibit the activity of the TASK-3 potassium channel, which is involved in regulating neuronal excitability. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid is not fully understood, but it is thought to involve the binding of this compound to specific sites on ion channels. This binding results in the inhibition of ion channel activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and inflammation, this compound has been shown to have antitumor effects. This compound has also been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid in lab experiments is its specificity for certain ion channels. This allows researchers to study the effects of inhibiting specific ion channels on various physiological processes. However, one limitation of this compound is its potential toxicity. Careful dosing and monitoring is necessary to ensure that this compound does not cause harm to cells or organisms.
Orientations Futures
There are several future directions for research involving 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the use of this compound as a tool for studying the role of ion channels in various diseases, including cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
In conclusion, this compound is a valuable tool for studying various biological processes due to its specificity for certain ion channels and its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Méthodes De Synthèse
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid can be synthesized through a multi-step process involving the reaction of 5-tert-butyl-2-propoxybenzenesulfonyl chloride with 3-aminobenzoic acid. This reaction produces this compound as a white powder with a melting point of 238-240°C. The purity of this compound can be confirmed through various analytical techniques, including NMR and HPLC.
Propriétés
IUPAC Name |
3-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-11-26-17-10-9-15(20(2,3)4)13-18(17)27(24,25)21-16-8-6-7-14(12-16)19(22)23/h6-10,12-13,21H,5,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOSNZGFYWKDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
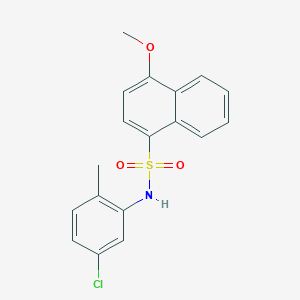
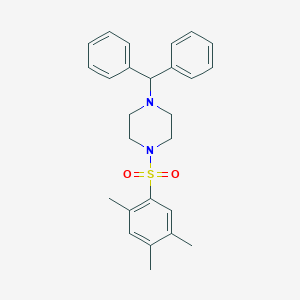
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
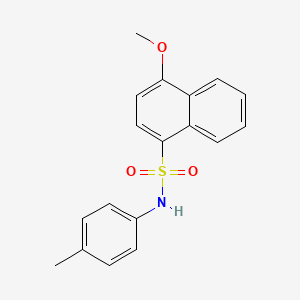
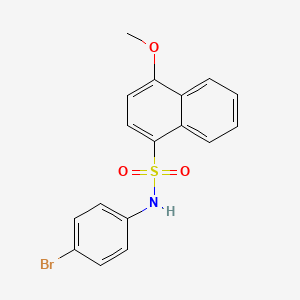
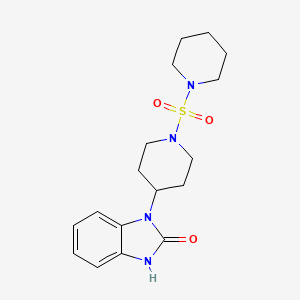

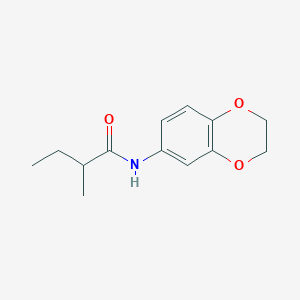
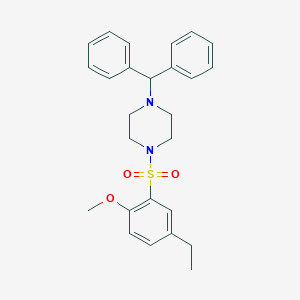
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)